molecular formula C21H21ClN4O3S B4624013 2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B4624013
M. Wt: 444.9 g/mol
InChI Key: ATSYHNXOWKXJDZ-UHFFFAOYSA-N
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Description

2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the allyl and chlorophenyl groups. The final step involves the attachment of the dimethoxyphenyl group to the triazole ring. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The allyl and chlorophenyl groups can enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups. Similar compounds include:

  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE

These compounds share the triazole core but differ in the nature of the substituents attached to the triazole ring, which can significantly influence their chemical and biological properties.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-4-11-26-20(15-7-5-6-8-16(15)22)24-25-21(26)30-13-19(27)23-17-10-9-14(28-2)12-18(17)29-3/h4-10,12H,1,11,13H2,2-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSYHNXOWKXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 6
2-{[4-ALLYL-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

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